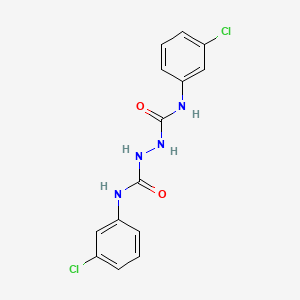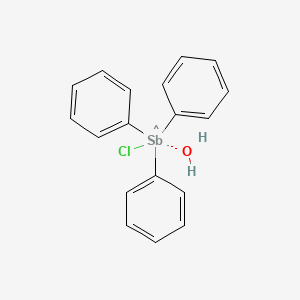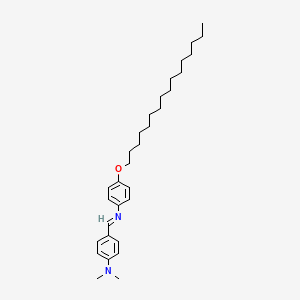![molecular formula C22H21N3O B11949848 2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline CAS No. 199584-68-4](/img/structure/B11949848.png)
2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings. The compound is known for its vibrant color properties, making it useful in dye and pigment industries. Additionally, its unique structure allows it to participate in various chemical reactions, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. One common method is the reduction of Schiff bases, where the starting materials include 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline and 2-methoxy-5-[(phenylamino)methyl]phenol . The reaction conditions often involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and pH levels .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nucleophile-substituted aromatic compounds.
Scientific Research Applications
2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pigments, dyes, and as a component in photodynamic therapy agents.
Mechanism of Action
The mechanism of action of 2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline involves its interaction with molecular targets through its diazenyl group. The compound can undergo photochemical reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This property is particularly useful in photodynamic therapy, where the compound is activated by light to exert its effects .
Comparison with Similar Compounds
Similar Compounds
(E)-2-((2,4-Dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate: Another azo compound with similar structural features and applications.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Known for its antiviral and anticancer properties.
Uniqueness
2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline stands out due to its specific substitution pattern, which imparts unique photochemical properties and makes it particularly effective in applications requiring light activation.
Properties
CAS No. |
199584-68-4 |
|---|---|
Molecular Formula |
C22H21N3O |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
[4-(1,3-dihydroisoindol-2-yl)-2-methylphenyl]-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C22H21N3O/c1-16-13-20(25-14-17-5-3-4-6-18(17)15-25)9-12-22(16)24-23-19-7-10-21(26-2)11-8-19/h3-13H,14-15H2,1-2H3 |
InChI Key |
NBHOTBPINARUCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)N=NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione](/img/structure/B11949783.png)

![Bicyclo[5.2.1]decan-10-one](/img/structure/B11949802.png)


![methyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl]amino}-3-hydroxypropanoate](/img/structure/B11949825.png)




![N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)
![5-[(3,5-Dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B11949865.png)
